4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide, commonly known as OTB, is a small molecule compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research on the synthesis and antimicrobial evaluation of new compounds incorporating "4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide" has shown moderate activity against various bacteria and fungi. These studies highlight the potential of these compounds in developing new antimicrobial agents. The research focuses on the utility of the compound in synthesizing new derivatives that exhibit antimicrobial properties, indicating its role as a precursor in drug development for bacterial and fungal infections (Farag, Kheder, & Mabkhot, 2009).
Synthesis of Novel Compounds
Several studies have explored the synthesis of novel compounds using "4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide" as a building block. These include the development of Schiff base benzamides for potential antimicrobial activities, where the compound serves as a key intermediate. The research underscores the compound's versatility in synthesizing diverse chemical structures, which can be further explored for various biological applications (Karanth et al., 2018).
Inhibitory Effects on Enzymes
The compound has also been investigated for its inhibitory effects on enzymes, such as tyrosinase. Studies on related compounds have shown significant anti-tyrosinase activities, comparable to standard inhibitors like kojic acid. This suggests potential applications in treatments targeting pigmentation disorders and as a tool for understanding enzyme inhibition mechanisms (Kwong et al., 2017).
Molecular Docking Studies
Molecular docking studies involving compounds synthesized from "4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide" have provided insights into their potential binding modes with various proteins. These studies are crucial for understanding the interaction between newly synthesized compounds and biological targets, aiding in the design of more effective therapeutic agents (Subbulakshmi N. Karanth et al., 2018).
Eigenschaften
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-15(17-11-12-5-4-10-23-12)8-3-9-20-16(22)13-6-1-2-7-14(13)18-19-20/h1-2,4-7,10H,3,8-9,11H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPQENOVGPFSNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.